Cas no 1396809-90-7 (3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

3-Chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyridine-4-carbonyl-substituted piperidine moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its structural complexity and functional group diversity. The presence of the chloro-substituted benzene sulfonamide group enhances its binding affinity, while the pyridine carbonyl moiety may contribute to improved solubility and pharmacokinetic properties. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold in drug discovery and biochemical research. The compound is typically synthesized under controlled conditions to ensure high purity and stability.
3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide structure
1396809-90-7 structure
Product name:3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide
CAS No:1396809-90-7
MF:C18H20ClN3O3S
Molecular Weight:393.88770198822
CID:5962491
PubChem ID:71786378

3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide
    • 3-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
    • F6178-1614
    • AKOS024534716
    • 1396809-90-7
    • 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
    • 3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
    • VU0534276-1
    • インチ: 1S/C18H20ClN3O3S/c19-16-2-1-3-17(12-16)26(24,25)21-13-14-6-10-22(11-7-14)18(23)15-4-8-20-9-5-15/h1-5,8-9,12,14,21H,6-7,10-11,13H2
    • InChIKey: ISVIUAWCULYILW-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2CCN(C(C3=CC=NC=C3)=O)CC2)(=O)=O)=CC=CC(Cl)=C1

計算された属性

  • 精确分子量: 393.0913904g/mol
  • 同位素质量: 393.0913904g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 567
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.8Ų
  • XLogP3: 2.3

3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6178-1614-40mg
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
40mg
$140.0 2023-09-09
Life Chemicals
F6178-1614-5μmol
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6178-1614-30mg
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
30mg
$119.0 2023-09-09
Life Chemicals
F6178-1614-4mg
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
4mg
$66.0 2023-09-09
Life Chemicals
F6178-1614-15mg
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
15mg
$89.0 2023-09-09
Life Chemicals
F6178-1614-75mg
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
75mg
$208.0 2023-09-09
Life Chemicals
F6178-1614-100mg
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
100mg
$248.0 2023-09-09
Life Chemicals
F6178-1614-2mg
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
2mg
$59.0 2023-09-09
Life Chemicals
F6178-1614-25mg
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
25mg
$109.0 2023-09-09
Life Chemicals
F6178-1614-20μmol
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
1396809-90-7
20μmol
$79.0 2023-09-09

3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide 関連文献

3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamideに関する追加情報

Introduction to 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide (CAS No. 1396809-90-7) and Its Applications in Modern Chemical Biology

3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide, identified by the CAS number 1396809-90-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzene ring substituted with a chloro group, a sulfonamide moiety, and a piperidine-pyridine conjugate. The presence of these functional groups imparts unique chemical properties, making it a valuable scaffold for the development of novel bioactive agents.

The structural composition of 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide is meticulously designed to interact with biological targets at a molecular level. The benzene ring, a common structural motif in many pharmacologically active compounds, provides a stable aromatic core. The chloro substituent at the 3-position introduces electrophilic characteristics, enhancing reactivity in various synthetic transformations. Meanwhile, the sulfonamide group (-SO₂NH₂) is known for its ability to form hydrogen bonds, which is crucial for binding to biological receptors with high affinity.

One of the most compelling aspects of this compound is its piperidine-pyridine conjugate moiety. Piperidine derivatives are widely recognized for their role as key pharmacophores in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. The pyridine component further enriches the compound's potential by introducing nitrogen atoms that can participate in hydrogen bonding and π-stacking interactions, which are critical for receptor binding. This dual functionality makes 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide an attractive candidate for designing molecules that target multiple biological pathways simultaneously.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have indicated that the sulfonamide and piperidine-pyridine moieties can effectively engage with specific residues in protein targets, leading to potent inhibitory effects. For instance, computational simulations have suggested that this compound may interact with enzymes involved in inflammatory pathways, making it a promising candidate for therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group and the sulfonamide moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Additionally, the formation of the piperidine-pyridine conjugate requires advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions. These synthetic challenges underscore the complexity and sophistication of this molecule, highlighting its significance in medicinal chemistry.

In vitro studies have begun to unravel the pharmacological potential of 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide. Preliminary experiments have demonstrated its ability to modulate enzymatic activity and interfere with signaling pathways relevant to cancer progression. The sulfonamide group has been shown to disrupt protein-protein interactions critical for tumor growth, while the piperidine-pyridine moiety may enhance drug delivery by improving solubility and membrane permeability. These findings align with current trends in oncology research, where targeting multiple pathways is increasingly recognized as an effective strategy for developing more effective anticancer agents.

The compound's potential extends beyond oncology into other therapeutic areas as well. Its ability to interact with biological targets suggests applications in neurology, where modulation of neurotransmitter systems could lead to novel treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, its structural features may make it useful in developing anti-inflammatory agents by inhibiting key pro-inflammatory cytokines.

From a regulatory perspective, 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide (CAS No. 1396809-90-7) must undergo rigorous testing to ensure safety and efficacy before it can be considered for clinical use. This includes comprehensive toxicological studies to assess potential side effects and pharmacokinetic evaluations to determine how the body processes the compound. Collaborative efforts between synthetic chemists, biologists, and clinicians are essential to translate laboratory findings into viable therapeutic options.

The role of computational tools in drug discovery cannot be overstated when discussing compounds like 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide. Advanced algorithms can predict how modifications to its structure might affect its biological activity, allowing researchers to optimize it for specific targets without extensive experimental screening. This approach not only accelerates the drug development process but also reduces costs associated with traditional trial-and-error methods.

The future prospects for 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to further refine its properties through structure-based drug design principles, leveraging insights from high-resolution crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide a deeper understanding of how this compound interacts with biological systems at an atomic level.

In conclusion,3-chloro-N-{1-(pyridine-4-carbonyl)piperidin - 4 - ylmethyl}benzene - 1 - sulfonamide (CAS No. 1396809 - 90 - 7) represents a significant advancement in chemical biology and pharmaceutical research. Its intricate structure, multifunctional nature, and promising biological activity position it as a valuable tool for developing next-generation therapeutics. As research continues, we can expect further insights into its potential applications across various medical disciplines, ultimately contributing to improved patient outcomes.

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